[2-(Propan-2-yl)phenyl]methanesulfonyl chloride
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Overview
Description
[2-(Propan-2-yl)phenyl]methanesulfonyl chloride is a chemical compound with the molecular formula C10H13ClO2S and a molecular weight of 232.73 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Propan-2-yl)phenyl]methanesulfonyl chloride typically involves the reaction of [2-(Propan-2-yl)phenyl]methanol with thionyl chloride (SOCl2) under anhydrous conditions. The reaction is carried out at a controlled temperature to ensure the formation of the desired sulfonyl chloride product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process includes the careful handling of reagents and the use of advanced purification techniques to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
[2-(Propan-2-yl)phenyl]methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acid derivatives under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines
Sulfonate Ester Derivatives: Formed by reaction with alcohols
Sulfonate Thioester Derivatives: Formed by reaction with thiols
Scientific Research Applications
[2-(Propan-2-yl)phenyl]methanesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [2-(Propan-2-yl)phenyl]methanesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonyl derivatives. The compound acts as an electrophile, with the sulfonyl chloride group being the reactive site. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
[2-(Propan-2-yl)phenyl]methanol: The precursor to [2-(Propan-2-yl)phenyl]methanesulfonyl chloride.
[2-(Propan-2-yl)phenyl]sulfonic acid: An oxidation product of this compound.
[2-(Propan-2-yl)phenyl]methanesulfonamide: A derivative formed by the reaction with amines.
Uniqueness
This compound is unique due to its high reactivity and versatility in forming various sulfonyl derivatives. This makes it a valuable reagent in organic synthesis and industrial applications.
Properties
Molecular Formula |
C10H13ClO2S |
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Molecular Weight |
232.73 g/mol |
IUPAC Name |
(2-propan-2-ylphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C10H13ClO2S/c1-8(2)10-6-4-3-5-9(10)7-14(11,12)13/h3-6,8H,7H2,1-2H3 |
InChI Key |
JVYPGYSQACHLJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1CS(=O)(=O)Cl |
Origin of Product |
United States |
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